molecular formula C5H13CaClNO4P B1346022 Calcium phosphorylcholine chloride CAS No. 4826-71-5

Calcium phosphorylcholine chloride

Cat. No. B1346022
CAS RN: 4826-71-5
M. Wt: 257.66 g/mol
InChI Key: ICVPTJCCKTXCDT-UHFFFAOYSA-L
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Description

Calcium Phosphorylcholine Chloride is an ionic compound with the molecular formula C5H13CaClNO4P . It is highly soluble in water and is used in organic synthesis .


Synthesis Analysis

The synthesis of Calcium Phosphorylcholine Chloride involves a condensation reaction where choline chloride and an excess phosphorylation agent are put in a reaction kettle . The condensate liquid obtained is phosphorylcholine chloride. This is then dissolved in water, and alum and excess calcium hydroxide are added to the aqueous solution of phosphorylcholine chloride .


Molecular Structure Analysis

The molecular structure of Calcium Phosphorylcholine Chloride consists of a negatively charged phosphate bonded to a small, positively charged choline group .


Chemical Reactions Analysis

Calcium Phosphorylcholine Chloride is a useful research chemical for organic synthesis . It is used in the improved synthesis of 6-?? (O-??phosphorylcholine)??hydroxyhexanoic acid .


Physical And Chemical Properties Analysis

Calcium Phosphorylcholine Chloride has an average mass of 257.666 Da and a mono-isotopic mass of 256.989655 Da . It is highly soluble in water .

Scientific Research Applications

Soil and Environmental Applications

  • Soil Cementation : The injection of calcium chloride solution, closely related to calcium phosphorylcholine chloride in its ionic composition, during electroosmosis strengthens soft clay by filling voids with crystalline products in an alkaline environment, thereby increasing clay strength. This process involves the formation of calcium silicate and/or aluminum hydrate over time, indicating its application in environmental engineering and soil stabilization (Ou, Chien, Yang, & Chen, 2015).

Health and Medicine

  • C-Reactive Protein (CRP) Binding : Phosphorylcholine, a component of calcium phosphorylcholine chloride, is a classical ligand for C-reactive protein (CRP), an important protein for acute phase responses. Research has demonstrated the calcium-independent differential binding of CRP to various molecular variants, suggesting its role in immunomodulation and potential applications in combating infections and foreign materials (Das, Mandal, & Mandal, 2004).

Agriculture and Food Science

  • Postharvest Quality Improvement : The application of calcium chloride in precooling and postharvest treatments on produce such as tomatoes and carrots has shown to maintain quality during storage. It reduces weight loss, chilling injury, and the loss of vitamin C and beta-carotene, indicating its utility in extending the shelf life of fresh produce (Chepngeno, Owino, Kinyuru, & Nenguwo, 2016).

Material Science

  • Hydrogel Applications : Mono- and divalent ion releases from zwitterionic phosphorylcholine containing hydrogels have been studied, showing the influence of polymer swelling, ion valence, and temperature on release mechanisms. This research is relevant for biomedical applications, where controlled ion release is crucial (Wilson, Blenner, & Guiseppi-Elie, 2014).

Energy Storage

  • Thermal Energy Storage : The thermal cycling of calcium chloride hexahydrate, with an emphasis on mitigating supercooling and enhancing long-term thermal stability, highlights its potential as a phase change material for latent heat thermal energy storage, particularly in cooling applications (Kumar & Banerjee, 2019).

Safety And Hazards

When handling Calcium Phosphorylcholine Chloride, it is advised to avoid breathing dust, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Calcium Phosphorylcholine Chloride is an important component in the field of organic synthesis and has potential applications in various fields. For instance, it can be used as a synthetic intermediate containing Phosphorylcholine for medical materials, showing larger research and using value .

properties

IUPAC Name

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPTJCCKTXCDT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13CaClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335812
Record name Calcium phosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium phosphorylcholine chloride

CAS RN

4826-71-5, 15557-11-6
Record name Phosphorylcholine calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorylcholine calcium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015557116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium phosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride, calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Choline chloride O-(calcium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM PHOSPHORYLCHOLINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
RHA Plimmer, WJN Burch - Biochemical Journal, 1937 - ncbi.nlm.nih.gov
… (yield, 60%), each of which corresponded on analysis with calcium phosphorylcholine chloride. On recrystallization by solution in water, exact neutralization and addition of successive …
Number of citations: 61 www.ncbi.nlm.nih.gov
RMC Dawson - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
During a recent investigation on the role ofglycerylphosphorylethanolamine and glycerylphosphorylcholine in rat-liver lipid metabolism, a large phosphorus-containing spot was …
Number of citations: 75 www.ncbi.nlm.nih.gov
RF Riley, B McCleary… - American Journal of …, 1945 - journals.physiology.org
… Since calcium phosphorylcholine chloride is relatively inactive pharmacologically (19)) and is converted to inorganic phosphate after reaching the tissues, it may provide a valuable …
Number of citations: 13 journals.physiology.org
C Wu, J Fei, Q Xu, Y Tao, Z Zhou, Y Wang, J Wu, HF Gu - Metabolites, 2022 - mdpi.com
… ′-aenylic acid and adenosine 5′-monophosphate, and the five most significantly downregulated metabolites were aurohyocholic acid sodium salt, calcium phosphorylcholine chloride…
Number of citations: 10 www.mdpi.com
A Sher, M Cohn - European journal of immunology, 1972 - Wiley Online Library
Inbred mice immunized with the pneumococcal C carbohydrate produce plaque‐forming cells directed exclusively against the phosphorylcholine determinants of this antigen. The …
Number of citations: 205 onlinelibrary.wiley.com
G Schmidt - 1957 - Elsevier
Publisher Summary The procedure for the preparation of the L-α-glycerylphosphorylcholine (L-α-GPC) is based on the catalytic hydrolysis of lecithin by mercuric chloride. For …
Number of citations: 0 www.sciencedirect.com
JF Berry, E Stotz - Journal of Biological Chemistry, 1956 - Elsevier
Phosphorylcholine has been previously described as a constituent of tissues although its complete metabolic significance has not been investigated. Studies by Beznak and Chain (1) …
Number of citations: 14 www.sciencedirect.com
W Zuo, C Jia, H Zhang, Y Zhao, XJ Yang, B Wu - Chemical Science, 2019 - pubs.rsc.org
… L 1 and L 2 were treated with the monoanionic choline phosphate [Me 3 NCH 2 CH 2 OPO 3 ] − (CP, as TBA + or TMA + salt generated in situ from calcium phosphorylcholine chloride […
Number of citations: 6 pubs.rsc.org
W Huntenburg, L Stockert, HE Smith-Somerville… - Transactions of the …, 1986 - JSTOR
… of this solution were sterile-filtered and aseptically added to a culture tube containing fetal calf serum (2.0 ml), phosphorylethanolamine (11.5 mg), calcium phosphorylcholine chloride (…
Number of citations: 11 www.jstor.org
L Hernández Wolters… - Frontiers in Veterinary …, 2023 - frontiersin.org
… , and lidocaine hydrochloride) and silver sulfadiazine creams, single doses of intramuscular phenylbutazone at 8 mg/kg, 5 mL of Roborante Calier (calcium phosphorylcholine chloride, …
Number of citations: 3 www.frontiersin.org

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